molecular formula C12H22N2O2 B3055854 4-Piperidinol, 1-(4-piperidinylacetyl)- CAS No. 674301-90-7

4-Piperidinol, 1-(4-piperidinylacetyl)-

Cat. No. B3055854
Key on ui cas rn: 674301-90-7
M. Wt: 226.32 g/mol
InChI Key: KRCHGUHLZHESPJ-UHFFFAOYSA-N
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Patent
US06900326B2

Procedure details

14.2 g (0.05 mol) of 1-(1-benzyl-4-piperidylacetyl)-4-hydroxypiperidine [1] and 127.9 g of 2-propanol were mixed with each other. To this mixture, 1.42 g of 5% palladium-carbon (containing water at 50% content) was added. The reaction was allowed to proceed for 14 hours at 50° C. under the flow of hydrogen. The catalyst was removed by filtration therefrom, and the filtrate was concentrated under a reduced pressure. 23.6 g of acetonitrile was added to the concentrated residue, and the temperature of the mixture was increased to a reflux temperature of 80° C. The crystals which precipitated at room temperature were collected by filtration and the resultant wet crystals were dried under a reduced pressure, whereby 9.08 g of the title compound in the state of white powder was obtained (the yield was 89.4%).
Name
1-(1-benzyl-4-piperidylacetyl)-4-hydroxypiperidine
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
127.9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1.42 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([N:17]2[CH2:22][CH2:21][CH:20]([OH:23])[CH2:19][CH2:18]2)=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>[C].[Pd].CC(O)C>[NH:8]1[CH2:9][CH2:10][CH:11]([CH2:14][C:15]([N:17]2[CH2:18][CH2:19][CH:20]([OH:23])[CH2:21][CH2:22]2)=[O:16])[CH2:12][CH2:13]1 |f:2.3|

Inputs

Step One
Name
1-(1-benzyl-4-piperidylacetyl)-4-hydroxypiperidine
Quantity
14.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)CC(=O)N1CCC(CC1)O
Name
Quantity
127.9 g
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
1.42 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
23.6 g of acetonitrile was added to the concentrated residue
CUSTOM
Type
CUSTOM
Details
The crystals which precipitated at room temperature
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant wet crystals were dried under a reduced pressure, whereby 9.08 g of the title compound in the state of white powder
CUSTOM
Type
CUSTOM
Details
was obtained (the yield was 89.4%)

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)CC(=O)N1CCC(CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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